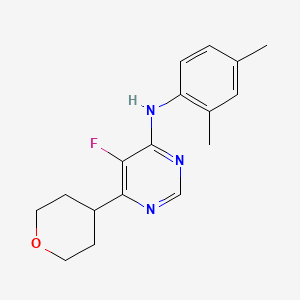
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine
- 4-(4-Fluorobenzyl)piperidine
- Methyl S-(4-Fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate
Uniqueness
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13ClFN3 |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9;/h2-5,7-8,13H,6H2,1H3;1H |
InChI Key |
ZPFFDMHCADDXMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B12233032.png)
![11-(Pyridin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12233033.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233035.png)
![2-Tert-butyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12233043.png)
![1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233044.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12233052.png)
![4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12233055.png)

![1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12233068.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12233084.png)
amine](/img/structure/B12233103.png)
![2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B12233105.png)
![3-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12233111.png)
